molecular formula C12H17NO2 B13626984 2,3-Dihydro-4,7-dimethoxy-N-methyl-1H-inden-2-amine CAS No. 82668-34-6

2,3-Dihydro-4,7-dimethoxy-N-methyl-1H-inden-2-amine

Cat. No.: B13626984
CAS No.: 82668-34-6
M. Wt: 207.27 g/mol
InChI Key: SILRPYONGVNTMW-UHFFFAOYSA-N
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Description

4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine is a chemical compound that belongs to the class of indane derivatives This compound is characterized by the presence of methoxy groups at the 4 and 7 positions, a methyl group attached to the nitrogen atom, and a dihydroindenamine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine typically involves the following steps:

    Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of Methoxy Groups: The methoxy groups at the 4 and 7 positions can be introduced through methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Its effects on cellular processes can be attributed to its ability to interact with enzymes, ion channels, and other proteins involved in various biochemical pathways.

Comparison with Similar Compounds

  • 4,7-dimethoxy-N,N-dipropyl-2-indanamine
  • 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-1H-inden-1-one

Comparison: 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine is unique due to its specific substitution pattern and the presence of both methoxy and methylamine groups. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

CAS No.

82668-34-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C12H17NO2/c1-13-8-6-9-10(7-8)12(15-3)5-4-11(9)14-2/h4-5,8,13H,6-7H2,1-3H3

InChI Key

SILRPYONGVNTMW-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C=CC(=C2C1)OC)OC

Origin of Product

United States

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